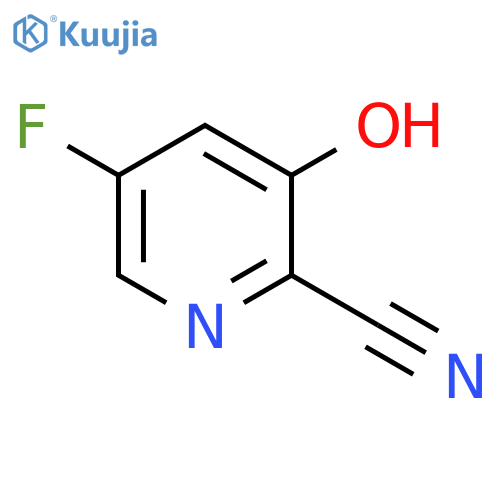Cas no 1224719-98-5 (2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-)

1224719-98-5 structure
商品名:2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-3-hydroxypicolinonitrile
- 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-
- 5-fluoro-3-hydroxypyridine-2-carbonitrile
-
- インチ: 1S/C6H3FN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H
- InChIKey: BKDIPAIHUVUODK-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C#N)C(=C1)O
計算された属性
- せいみつぶんしりょう: 138.02294089g/mol
- どういたいしつりょう: 138.02294089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008912-1g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 95% | 1g |
$3155.55 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-1g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 1g |
¥12916.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-10g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 10g |
¥36916.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-5g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 5g |
¥33901.00 | 2024-08-09 | |
| Alichem | A029008912-250mg |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 95% | 250mg |
$1058.40 | 2023-09-03 |
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 関連文献
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
1224719-98-5 (2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 42464-96-0(NNMTi)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
